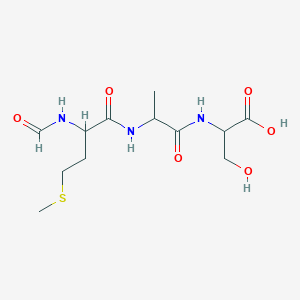
For-Met-Ala-Ser
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
For-Met-Ala-Ser is a tripeptide composed of the amino acids formylmethionine, alanine, and serine. This compound is significant in various biochemical processes, particularly in protein synthesis and post-translational modifications. The presence of the formyl group at the N-terminus is a characteristic feature in bacterial protein synthesis, making this compound an important molecule for studying bacterial growth and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of For-Met-Ala-Ser involves the stepwise coupling of the amino acids formylmethionine, alanine, and serine. The process typically employs solid-phase peptide synthesis (SPPS) techniques, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Protecting groups are used to prevent unwanted side reactions, and coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into bacterial or yeast expression systems, which then produce the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
For-Met-Ala-Ser undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the formyl group at the N-terminus, converting it to a free amine.
Substitution: The peptide can participate in substitution reactions where specific amino acids are replaced or modified.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used to reduce the formyl group.
Substitution: Amino acid substitution can be achieved using specific enzymes or chemical reagents that target peptide bonds.
Major Products Formed
Oxidation: Free amino acids such as glycine, alanine, and serine are released upon oxidation.
Reduction: The formyl group is converted to a free amine, resulting in a modified peptide.
Substitution: Modified peptides with different amino acid sequences are formed.
Scientific Research Applications
For-Met-Ala-Ser has diverse applications in scientific research:
Mechanism of Action
For-Met-Ala-Ser exerts its effects primarily through interactions with peptide deformylase, an enzyme involved in removing the formyl group from nascent bacterial proteins. This interaction inhibits bacterial growth by disrupting protein synthesis. The peptide also participates in oxidative stress responses by undergoing oxidation reactions that release free amino acids .
Comparison with Similar Compounds
Similar Compounds
Met-Ala-Ser: A tripeptide without the formyl group, used in studies of peptide synthesis and oxidation.
Gly-Ala-Met: Another tripeptide with a different amino acid sequence, used to study site-selective oxidation reactions.
Uniqueness
For-Met-Ala-Ser is unique due to the presence of the formyl group at the N-terminus, which is a characteristic feature in bacterial protein synthesis. This makes it a valuable compound for studying bacterial growth and developing antibacterial agents .
Properties
IUPAC Name |
2-[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O6S/c1-7(10(18)15-9(5-16)12(20)21)14-11(19)8(13-6-17)3-4-22-2/h6-9,16H,3-5H2,1-2H3,(H,13,17)(H,14,19)(H,15,18)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPHJRVMOFQLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














